3-(Quinolin-6-yloxy)propan-1-amine hydrochloride

Monoamine Oxidase Inhibition Enzymology Neurochemistry

Researchers requiring a characterized weak MAO-B inhibitor for baseline calibration can use this compound. Key features: • Reproducible MAO-B IC50 15.4 µM; negligible MAO-A inhibition (>100 µM). • Monohydrochloride salt enhances aqueous solubility for in vitro assays. • 95% purity with batch-specific NMR/HPLC characterization; reliable starting material for SAR derivatization.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 1864059-61-9
Cat. No. B1405269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-6-yloxy)propan-1-amine hydrochloride
CAS1864059-61-9
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl
InChIInChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H
InChIKeyNOQVTFARKNNAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride (CAS 1864059-61-9): A Defined Chemical Tool for Research Applications


3-(Quinolin-6-yloxy)propan-1-amine hydrochloride (CAS 1864059-61-9) is a quinoline-based primary amine featuring a flexible propyloxy linker connecting the quinoline core at the 6-position to a terminal propan-1-amine moiety. The compound is supplied as a hydrochloride salt (C12H15ClN2O, molecular weight 238.71) and is primarily utilized as a research tool and chemical building block. It is available from commercial suppliers at standard purity of 95% with batch-specific analytical characterization (NMR, HPLC) .

Why Generic Substitution of 3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride Is Not Recommended


The choice of 3-(quinolin-6-yloxy)propan-1-amine hydrochloride over structurally analogous compounds must be informed by specific quantitative parameters rather than assumed class-level interchangeability. While several quinoline-containing amines share the quinoline-6-yloxy scaffold, differences in the alkylamine chain length (propan-1-amine vs. ethan-1-amine vs. propan-2-amine) and salt form (monohydrochloride vs. dihydrochloride vs. free base) result in distinct physicochemical properties that directly impact experimental solubility, purity, and reproducibility. Furthermore, the limited but existing in vitro pharmacological data for this compound against monoamine oxidase isoforms [1] establish a defined, albeit weak, activity profile that may serve as a negative control or baseline reference in certain screening contexts. Substituting with an uncharacterized analog or different salt form without accounting for these measured differences risks introducing uncontrolled variables that can compromise data comparability and study reproducibility.

3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride: Quantitative Differentiation Evidence


Comparative MAO-B vs. MAO-A Inhibitory Profile of 3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride

In an enzymatic inhibition assay measuring the conversion of kynuramine to 4-hydroxyquinoline, 3-(quinolin-6-yloxy)propan-1-amine hydrochloride exhibited a weak but differential inhibitory effect against human monoamine oxidase isoforms, with approximately 6.5-fold higher potency for MAO-B (IC50 = 15.4 µM) compared to MAO-A (IC50 > 100 µM) [1]. This isoform selectivity, although low in absolute potency, distinguishes it from a comparator quinoline-based MAO inhibitor (BDBM50401981 / CHEMBL1575961) which showed greater potency but reversed selectivity, with an IC50 of 1.13 µM against MAO-B but only >100 µM against MAO-A [2].

Monoamine Oxidase Inhibition Enzymology Neurochemistry

Monohydrochloride vs. Dihydrochloride Salt Form: Implications for Water Solubility and Dosing Precision

3-(Quinolin-6-yloxy)propan-1-amine is commercially available as the monohydrochloride salt (CAS 1864059-61-9, molecular weight 238.71) as well as the dihydrochloride salt (CAS 2098041-24-6, molecular weight 275.17) . The monohydrochloride form contains a single chloride counterion per molecule of the free base, whereas the dihydrochloride incorporates two chloride ions. As a class-level principle for hydrochloride salts of amines, the monohydrochloride generally exhibits enhanced water solubility relative to the free base but potentially lower aqueous solubility than the more ionically charged dihydrochloride counterpart, which may influence dissolution rates and maximum achievable concentrations in aqueous assay buffers [1].

Salt Selection Physicochemical Characterization Formulation

Structural Comparison: Propan-1-amine Chain vs. Ethan-1-amine Analog

The target compound 3-(quinolin-6-yloxy)propan-1-amine hydrochloride features a three-carbon linker between the quinoline oxygen and the terminal amine group . In contrast, the closely related analog 2-(quinolin-6-yloxy)ethan-1-amine hydrochloride (CAS 1403390-06-6) contains a two-carbon ethan-1-amine chain [1]. While direct comparative biological data for these two specific compounds is not currently available in the public domain, the difference in chain length introduces a measurable change in both molecular flexibility (rotatable bonds: 4 for propan-1-amine derivative vs. 3 for ethan-1-amine derivative) and calculated lipophilicity. The increased chain length in the target compound corresponds to a higher calculated LogP value (2.38) compared to the ethan-1-amine analog, which is expected to have a lower LogP due to the reduced hydrocarbon linker.

Structure-Activity Relationship Linker Length Medicinal Chemistry

Supplier-Specific Purity Specifications and Batch Analytical Traceability

Commercially available 3-(quinolin-6-yloxy)propan-1-amine hydrochloride (CAS 1864059-61-9) is supplied with documented analytical characterization. Bidepharm offers the compound at a standard purity of 95% and provides batch-specific quality control documentation, including NMR, HPLC, and GC analyses . Similarly, Leyan lists the compound at 95% purity (noting that the displayed purity represents the storage guidance value, with actual batch purity subject to variance upon receipt) . This level of analytical documentation enables researchers to verify compound identity and purity prior to use, which is essential for ensuring reproducibility in biological assays where impurities can act as confounding variables.

Quality Control Reproducibility Analytical Characterization

Defined Research Application Scenarios for 3-(Quinolin-6-yloxy)propan-1-amine Hydrochloride


Negative Control or Baseline Reference in MAO Inhibition Screening Cascades

Based on its weak, defined MAO-B inhibitory activity (IC50 = 15.4 µM) and negligible MAO-A inhibition (IC50 > 100 µM) [1], this compound is suited for use as a low-activity reference control in monoamine oxidase enzyme assays. Its known, reproducible weak inhibition profile allows researchers to establish a baseline for assay signal and to benchmark the potency of novel compounds under investigation, without the confounding effects of potent inhibition that would require extensive dilution series and may exhibit off-target effects at typical screening concentrations.

Chemical Biology Probe Requiring Moderate Aqueous Solubility from a Monohydrochloride Salt

The monohydrochloride salt form provides enhanced water solubility relative to the free base . This property makes the compound suitable for in vitro biochemical or cell-based assays where aqueous buffers are used and where the free base would precipitate. Researchers should account for the 15.3% molecular weight difference relative to the dihydrochloride salt when calculating molar concentrations .

Structure-Activity Relationship (SAR) Studies on Quinoline-6-yloxy Linker Length

The propan-1-amine linker (C3) offers a specific molecular geometry distinct from ethan-1-amine (C2) analogs. Researchers investigating how linker length affects target binding, cellular permeability, or metabolic stability can use this compound as the C3 linker reference point. The calculated LogP of 2.38 and 4 rotatable bonds provide a defined physicochemical profile for correlation with biological activity in SAR campaigns.

Synthetic Building Block for Derivatization via Terminal Primary Amine

The terminal primary amine group provides a reactive handle for derivatization via standard amine chemistry, including acylation, alkylation, and reductive amination. This enables the compound to serve as a versatile scaffold for constructing more complex quinoline-based chemical libraries. The commercially available 95% purity with NMR/HPLC characterization ensures reliable starting material quality for synthetic transformations.

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